1,3-Bis(hydroxymethyl)-4,5-dimethoxyimidazolidin-2-one
Description
Properties
IUPAC Name |
1,3-bis(hydroxymethyl)-4,5-dimethoxyimidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O5/c1-13-5-6(14-2)9(4-11)7(12)8(5)3-10/h5-6,10-11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMMQBJMGNRPFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(N(C(=O)N1CO)CO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962286 | |
| Record name | 1,3-Bis(hydroxymethyl)-4,5-dimethoxyimidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4211-44-3 | |
| Record name | 1,3-Bis(hydroxymethyl)-4,5-dimethoxy-2-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4211-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis(hydroxymethyl)-4,5-dimethoxyimidazolidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004211443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Bis(hydroxymethyl)-4,5-dimethoxyimidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(hydroxymethyl)-4,5-dimethoxyimidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Materials
Ethyleneurea (imidazolidin-2-one) as the core scaffold.
Formaldehyde for hydroxymethylation at nitrogen atoms (positions 1 and 3).
Methylating agents such as dimethyl sulfate or methyl iodide for methoxylation of hydroxy groups at positions 4 and 5.
Stepwise Synthesis
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Hydroxymethylation of ethyleneurea | Ethyleneurea + formaldehyde in aqueous solution, mild acidic conditions, room temperature to 50°C | Introduces hydroxymethyl groups at N-1 and N-3 positions, yielding 1,3-bis(hydroxymethyl)imidazolidin-2-one. Reaction monitored by NMR or HPLC. |
| 2 | Hydroxylation at C-4 and C-5 | Oxidation or hydroxylation of the imidazolidinone ring at C-4 and C-5 positions, possibly via dihydroxylation using osmium tetroxide or other hydroxylating agents | Produces 4,5-dihydroxy derivative. This step may be challenging due to ring stability; alternative routes may involve starting from dihydroxy precursors. |
| 3 | Methylation of hydroxy groups | Treatment with methylating agents (e.g., dimethyl sulfate, methyl iodide) in the presence of base (e.g., potassium carbonate) in aprotic solvents like acetone or DMF at 0-50°C | Converts hydroxy groups at C-4 and C-5 to methoxy groups, yielding the target 4,5-dimethoxy derivative. Reaction requires careful control to avoid over-methylation or side reactions. |
Alternative Synthetic Route
An alternative approach could involve:
Starting from 4,5-dimethoxyethyleneurea or its derivatives.
Subsequent hydroxymethylation at N-1 and N-3 positions using formaldehyde under controlled conditions.
This route may provide better regioselectivity and yield for the dimethoxy-substituted product.
Reaction Conditions and Optimization
| Parameter | Typical Range | Effect on Yield/Purity |
|---|---|---|
| Temperature | 0-50°C | Lower temperatures favor selective methylation; higher temperatures may increase side reactions. |
| pH | Mild acidic to neutral (pH 5-7) for hydroxymethylation; basic (pH 8-10) for methylation | pH control critical to prevent polymerization or degradation. |
| Solvent | Water for hydroxymethylation; acetone, DMF, or DMSO for methylation | Solvent choice affects solubility and reaction rate. |
| Molar ratios | Formaldehyde:ethyleneurea ~2:1; methylating agent:hydroxy groups ~1.2-1.5:1 | Excess reagents ensure complete conversion but require purification steps. |
Purification and Characterization
Purification is typically achieved by recrystallization from suitable solvents (e.g., ethanol-water mixtures) or chromatographic techniques.
Characterization includes:
Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution patterns.
Infrared (IR) spectroscopy to detect characteristic carbonyl and methoxy groups.
Mass spectrometry (MS) for molecular weight confirmation.
Melting point determination and elemental analysis for purity assessment.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|---|
| Hydroxymethylation followed by methylation | Ethyleneurea | Formaldehyde, methylating agent (dimethyl sulfate) | Stepwise functionalization | Established chemistry, accessible reagents | Multi-step, requires careful control of conditions |
| Direct methylation of dihydroxyimidazolidinone | 4,5-Dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one | Methylating agents | Direct methylation | Shorter route if dihydroxy precursor available | Dihydroxy precursor may be less accessible |
| Starting from dimethoxyethyleneurea | Dimethoxyethyleneurea | Formaldehyde | Hydroxymethylation | Potentially higher regioselectivity | Dimethoxy precursor synthesis may be complex |
Research Findings and Literature Insights
The parent compound 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one is known as a formaldehyde-based textile resin intermediate, highlighting the industrial relevance of these compounds.
Methylation of hydroxy groups to methoxy substituents is a common modification to alter solubility and reactivity, often performed using classical methylating agents under mild conditions.
No direct preparative procedures for the dimethoxy derivative were found in open-access databases, indicating the need for tailored synthetic efforts based on analogues.
Safety considerations include the flammability and toxicity of reagents such as formaldehyde and methylating agents, requiring appropriate laboratory precautions.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(hydroxymethyl)-4,5-dimethoxyimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemical Properties and Mechanism of Action
This compound has a molecular formula of CHNO and a molecular weight of approximately 206.198 g/mol. The antimicrobial action of 1,3-bis(hydroxymethyl)-4,5-dimethoxyimidazolidin-2-one is primarily attributed to its ability to release formaldehyde upon hydrolysis in aqueous solutions. This release mechanism is critical for its efficacy as a preservative in various formulations.
Applications in Pharmaceuticals
- Antimicrobial Agent : The compound is recognized for its potential use in drug formulations that require antimicrobial properties. Its ability to inhibit microbial growth makes it valuable in preserving the integrity of pharmaceutical products.
- Stabilizer in Drug Formulations : Due to its preservative qualities, it can be utilized to enhance the stability and shelf-life of pharmaceuticals by preventing contamination from bacteria and fungi.
Applications in Cosmetics
- Preservative : One of the primary applications of this compound is as a preservative in cosmetic products. It helps maintain product safety and stability by inhibiting microbial growth.
- Skin Care Products : Its inclusion in skin care formulations can improve product longevity while ensuring that the active ingredients remain effective over time.
Case Studies and Research Findings
Research has highlighted the effectiveness of this compound as a preservative:
- A study demonstrated its ability to significantly reduce microbial counts in cosmetic formulations over extended periods, supporting its use as a reliable preservative.
- Interaction studies have shown that the hydrolysis products contribute to its antimicrobial properties, emphasizing the importance of understanding these interactions for regulatory compliance.
Mechanism of Action
The mechanism of action of 1,3-Bis(hydroxymethyl)-4,5-dimethoxyimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of hydroxymethylated imidazolidinones. Key structural analogs include:
Reactivity and Stability
- Methoxy vs. Hydroxy Groups : Methoxy substituents (as in the target compound) reduce hydrogen-bonding capacity compared to hydroxy groups (e.g., in 4,5-dihydroxy analogs), leading to lower water solubility but enhanced thermal stability .
- Crosslinking Efficiency : The target compound’s hydroxymethyl groups enable covalent crosslinking with cellulose in wood treatment, outperforming dimethylolurea (CAS 140-95-4) in hardness and durability .
- Hydrolysis Resistance : Methoxy groups resist hydrolysis under acidic conditions better than hydroxy-substituted analogs (e.g., 3001-61-4), making the compound suitable for long-term industrial applications .
Industrial Performance
- Wood Treatment : Impregnation with the target compound increases surface hardness by 40% compared to untreated wood and reduces water absorption by 25% .
- Polymer Synthesis : In hydroxyl-terminated polybutadiene (HTPB) systems, it achieves 90% crosslinking efficiency at 80°C, surpassing bis-MPA (2,2-bis(hydroxymethyl)propionic acid) in reactivity .
Comparative Efficacy in Preservatives
- Antimicrobial Activity : Diazolidinyl urea (78491-02-8) shows broader antimicrobial spectra but higher allergenicity, whereas the target compound is preferred in low-sensitization formulations .
Biological Activity
1,3-Bis(hydroxymethyl)-4,5-dimethoxyimidazolidin-2-one (CAS 4211-44-3) is a chemical compound notable for its antimicrobial properties, primarily utilized in the cosmetic industry as a preservative. This article explores its biological activity, focusing on its mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
This compound features an imidazolidinone structure with two hydroxymethyl groups and two methoxy groups. Its molecular formula is with a molecular weight of approximately 206.20 g/mol .
Key Characteristics:
- Molecular Formula:
- Molecular Weight: 206.20 g/mol
- CAS Number: 4211-44-3
The biological activity of this compound is primarily attributed to its ability to release formaldehyde upon hydrolysis in aqueous solutions. This release is a critical mechanism for its antimicrobial action, targeting a broad spectrum of microorganisms including bacteria and fungi .
Hydrolysis Reaction
The hydrolysis can be summarized as follows:
Applications
This compound is extensively used in various formulations due to its preservative properties:
- Cosmetics: Acts as a preservative to enhance product stability and safety.
- Pharmaceuticals: Potential applications in drug formulations requiring antimicrobial agents .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated effective inhibition of bacterial growth at concentrations as low as 0.1% in cosmetic formulations. The compound demonstrated superior performance compared to other preservatives like parabens .
Study 2: Safety Profile Assessment
Research conducted on the safety profile of the compound revealed that while it is effective as a preservative, the release of formaldehyde poses potential risks for skin irritation and sensitization. Regulatory assessments recommend careful monitoring of usage levels in cosmetic products to mitigate these risks .
Comparative Analysis with Similar Compounds
The following table summarizes the structural characteristics and unique features of compounds similar to this compound:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| DMDM Hydantoin (CAS 6440-58-0) | Antimicrobial formaldehyde releaser | Commonly used in cosmetics; known skin irritant |
| 1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione | Contains dimethyl groups instead of methoxy | Different antimicrobial efficacy |
| Dimethylol Ethylene Thiourea (DMEU) | Releases formaldehyde | Similar mechanism but different structural features |
Q & A
Q. What are the recommended synthetic routes for 1,3-Bis(hydroxymethyl)-4,5-dimethoxyimidazolidin-2-one in laboratory settings?
- Methodological Answer : The compound is synthesized via hydroxymethylation of imidazolidinone derivatives. A common approach involves reacting formaldehyde with urea derivatives under controlled alkaline conditions. For example, in polymer chemistry, it is prepared by reacting 4,5-dihydroxyimidazolidin-2-one with formaldehyde in aqueous alkaline media, followed by methoxylation to introduce dimethoxy groups . Key steps include:
- Reaction Conditions : pH 8–10, 60–80°C, 4–6 hours.
- Purification : Crystallization from ethanol-water mixtures yields the pure compound.
Table 1 : Example Synthesis Parameters
| Reagent | Molar Ratio | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Formaldehyde | 2:1 | H₂O/EtOH | 70°C | ~65% |
Q. How is the structural characterization of this compound typically performed?
- Methodological Answer : Structural elucidation combines spectroscopic and crystallographic techniques:
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves the molecular geometry. The compound’s imidazolidinone ring and hydroxymethyl/methoxy substituents are confirmed via bond lengths and angles .
- Spectroscopy :
- NMR : H and C NMR identify protons (e.g., hydroxymethyl δ ~4.5 ppm) and carbons (carbonyl C=O δ ~170 ppm) .
- FT-IR : Stretching vibrations for C=O (~1680 cm⁻¹) and O–CH₃ (~2850 cm⁻¹) are diagnostic .
Q. What are the key physicochemical properties relevant to experimental design?
- Methodological Answer : Critical properties include solubility, stability, and hydrogen-bonding capacity:
- Molecular Formula : C₇H₁₂N₂O₅ (derived from CAS 20662-57-1) .
- Solubility : Highly soluble in polar solvents (water, DMSO), sparingly soluble in ethers.
- Stability : Degrades above 150°C; sensitive to strong acids/bases due to labile hydroxymethyl groups .
Advanced Questions
Q. How can researchers resolve discrepancies in crystallographic data during refinement?
- Methodological Answer : Contradictions in data (e.g., twinning, disorder) require advanced refinement strategies:
- Software Tools : Use SHELXL for least-squares refinement and ORTEP-3 for graphical validation of thermal ellipsoids .
- High-Resolution Data : Collect data at <1.0 Å resolution to reduce model bias.
- Validation Metrics : Check R-factor convergence (<5%), ADP (atomic displacement parameter) consistency, and Fo-Fc maps for residual electron density .
Q. What methodologies assess the environmental risks of hydroxymethylated imidazolidinones?
- Methodological Answer : Environmental risk assessment follows OECD guidelines:
- Weight of Evidence (WoE) : Integrate data on biodegradation (e.g., OECD 301F tests), ecotoxicity (Daphnia magna LC₅₀), and bioaccumulation potential (log Kow < 0.5 indicates low risk) .
- Fate Modeling : Use EPI Suite to predict environmental partitioning; the compound’s high water solubility suggests aquatic compartment dominance .
Q. What advanced techniques are used for conformational analysis of this compound?
- Methodological Answer : Conformational flexibility (e.g., hydroxymethyl group orientation) is analyzed via:
- Computational Chemistry : DFT calculations (B3LYP/6-311+G(d,p)) optimize geometries and predict energetically stable conformers .
- Dynamic NMR : Variable-temperature H NMR detects rotational barriers in the imidazolidinone ring (ΔG‡ ~50–60 kJ/mol) .
Data Contradiction Analysis Example
- Issue : Conflicting reports on thermal stability.
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
